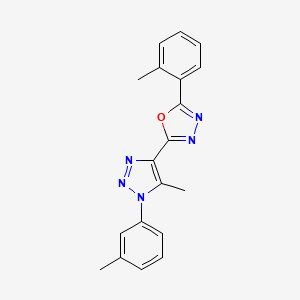![molecular formula C15H16FNO2S B2927806 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide CAS No. 2097866-52-7](/img/structure/B2927806.png)
2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is a chemical compound that belongs to the class of fluorinated benzamides This compound features a fluorine atom attached to the benzene ring, a hydroxyl group on a propyl chain, and a thiophen-3-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common synthetic route includes the following steps:
Benzamide Formation: : The initial step involves the reaction of a suitable benzene derivative with an amine source to form benzamide.
Fluorination: : Introduction of the fluorine atom at the 2-position of the benzamide ring can be achieved using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride).
Hydroxylation: : The hydroxyl group on the propyl chain is introduced through hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Thiophen-3-ylmethyl Group Addition: : The thiophen-3-ylmethyl group is attached to the propyl chain using reagents like thiophene-3-carbaldehyde and reducing agents such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Substitution reactions can occur at different positions on the benzene ring, involving electrophilic or nucleophilic substitution mechanisms.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Electrophilic substitution with halogens, nucleophilic substitution with amines or alcohols.
Major Products Formed
Oxidation Products: : Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: : Reduced derivatives with lower oxidation states, such as alcohols or amines.
Substitution Products: : Halogenated or alkylated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
2-Fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide has shown potential in various scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: : Investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: : Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
2-Fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is unique due to its specific structural features, such as the presence of fluorine and the thiophen-3-ylmethyl group. Similar compounds include other fluorinated benzamides and thiophene derivatives, which may have different biological activities and applications. Some examples of similar compounds are:
Fluorinated Benzamides: : Compounds with fluorine atoms on the benzene ring, used in various pharmaceutical applications.
Thiophene Derivatives: : Compounds containing the thiophene ring, known for their biological activity and use in drug development.
Propiedades
IUPAC Name |
2-fluoro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-15(19,8-11-6-7-20-9-11)10-17-14(18)12-4-2-3-5-13(12)16/h2-7,9,19H,8,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGOAAHNQJAOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2927726.png)







![Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2927738.png)
![Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate](/img/structure/B2927739.png)
![(1Z)-N'-hydroxy-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B2927740.png)
![N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2927742.png)

![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2927746.png)
